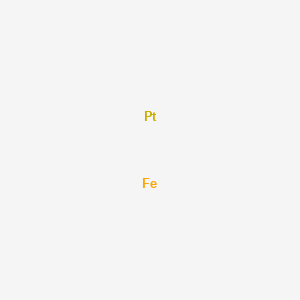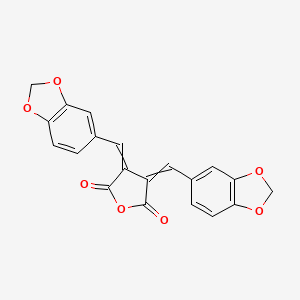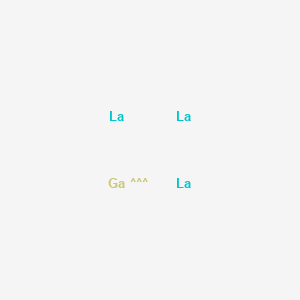
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- is a chemical compound with the molecular formula C₉H₁₀ and a molecular weight of 118.1757 g/mol . This compound is characterized by its unique structure, which includes a methano bridge and multiple cyclopropane rings.
Vorbereitungsmethoden
The synthesis of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- involves several steps. The synthetic routes typically include the formation of cyclopropane rings followed by the introduction of the methano bridge. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. These interactions can lead to changes in cellular function and behavior, making the compound valuable for research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- can be compared with other similar compounds, such as:
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro-3-methylene-: This compound has a similar structure but includes an additional methylene group, resulting in different chemical properties and reactivity.
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene-: This compound also has a similar structure but lacks the methano bridge, leading to different chemical behavior and applications.
The uniqueness of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- lies in its specific structure, which provides distinct chemical and physical properties that are valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13084-56-5 |
|---|---|
Molekularformel |
C9H10 |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
pentacyclo[4.3.0.02,4.03,8.05,7]nonane |
InChI |
InChI=1S/C9H10/c1-2-4-6-3(1)7-5(2)9(7)8(4)6/h2-9H,1H2 |
InChI-Schlüssel |
WEDSMIBYBDZOFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C4C1C5C2C5C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




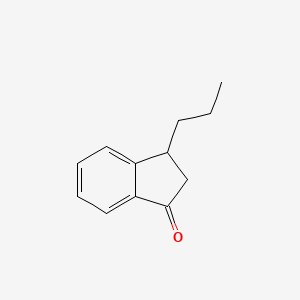
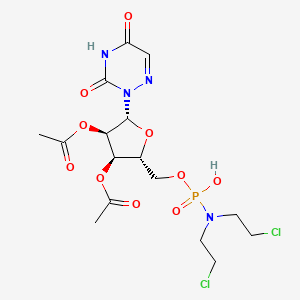
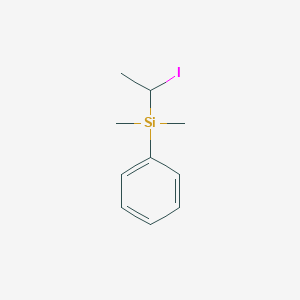
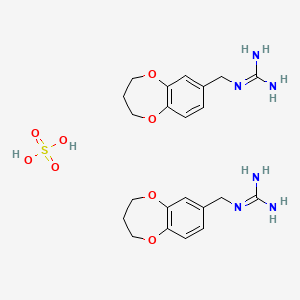
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
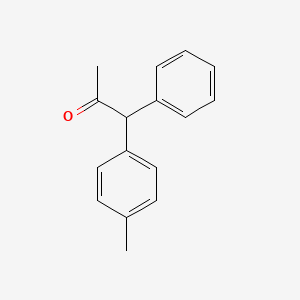
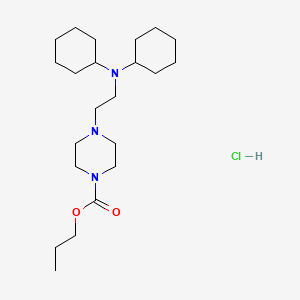
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
